tert-Butyl 3-methyl-5-vinylbenzoate
Description
tert-Butyl 3-methyl-5-vinylbenzoate is a benzoate ester featuring a tert-butyl ester group, a methyl substituent at the 3-position, and a vinyl group at the 5-position of the aromatic ring. Similar tert-butyl-substituted compounds in the evidence highlight roles in drug synthesis, material science, and agrochemical research, underscoring the versatility of this chemical class .
Properties
IUPAC Name |
tert-butyl 3-ethenyl-5-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-6-11-7-10(2)8-12(9-11)13(15)16-14(3,4)5/h6-9H,1H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUZFZAGGKAONT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC(C)(C)C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: tert-Butyl 3-methyl-5-vinylbenzoate can be synthesized through the esterification of 3-methyl-5-vinylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to drive the reaction to completion.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 3-methyl-5-vinylbenzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-methyl-5-vinylbenzoate can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced using hydrogenation techniques to convert the vinyl group into an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Epoxides and Diols: From oxidation reactions.
Ethyl-substituted Benzoates: From reduction reactions.
Halogenated Benzoates: From substitution reactions.
Scientific Research Applications
Chemistry:
Polymer Synthesis: tert-Butyl 3-methyl-5-vinylbenzoate is used as a monomer in the synthesis of specialty polymers with unique properties.
Catalysis: It serves as a ligand in catalytic systems for various organic transformations.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential pharmaceutical applications due to their bioactive properties.
Biochemical Studies: It is used in studying enzyme-substrate interactions and metabolic pathways.
Industry:
Material Science: Utilized in the development of advanced materials with specific mechanical and thermal properties.
Fragrance and Flavor Industry: Employed as an intermediate in the synthesis of aromatic compounds.
Mechanism of Action
The mechanism by which tert-Butyl 3-methyl-5-vinylbenzoate exerts its effects depends on its application. In polymer synthesis, it acts as a reactive monomer that undergoes polymerization to form long-chain polymers. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group and Reactivity
The substituents on tert-butyl benzoate derivatives critically influence their reactivity and applications:
Physical and Chemical Properties
Comparative data on molecular weight, phase, and stability:
Hazard Profiles
- This compound : Hypothetically, the vinyl group may pose flammability risks, akin to other unsaturated compounds. Ester hydrolysis could release tert-butyl alcohol, which is flammable (flash point: 11°C) and a moderate irritant .
- tert-Butyl 3-cyano-5-methylbenzylcarbamate: Hazards are unconfirmed (TBC), but standard lab precautions (gloves, ventilation) are advised .
- tert-Butyl Alcohol : Flammable (NFPA flammability rating: 3), reacts violently with oxidizers and strong acids, and decomposes to toxic isobutylene gas .
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